tert-butyl N-[1-(1,2,4-oxadiazol-5-yl)-2-phenylethyl]carbamate

pKa prediction carbamate stability orthogonal protection

tert‑Butyl N‑[1‑(1,2,4‑oxadiazol‑5‑yl)‑2‑phenylethyl]carbamate is a Boc‑protected chiral amine in which the 1,2,4‑oxadiazole ring is directly attached to the α‑carbon of a phenylalanine‑derived scaffold. It is supplied as a ≥95 % purity research intermediate and is primarily employed as a building block in the synthesis of peptidomimetics and enzyme inhibitors that exploit the 1,2,4‑oxadiazole moiety as an amide‑bond bioisostere.

Molecular Formula C15H19N3O3
Molecular Weight 289.335
CAS No. 1955520-41-8
Cat. No. B2745302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[1-(1,2,4-oxadiazol-5-yl)-2-phenylethyl]carbamate
CAS1955520-41-8
Molecular FormulaC15H19N3O3
Molecular Weight289.335
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2=NC=NO2
InChIInChI=1S/C15H19N3O3/c1-15(2,3)20-14(19)18-12(13-16-10-17-21-13)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,18,19)
InChIKeyKDSMYNRKWFIKAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert‑Butyl N‑[1‑(1,2,4‑oxadiazol‑5‑yl)‑2‑phenylethyl]carbamate (CAS 1955520‑41‑8) Procurement‑Grade Characterization


tert‑Butyl N‑[1‑(1,2,4‑oxadiazol‑5‑yl)‑2‑phenylethyl]carbamate is a Boc‑protected chiral amine in which the 1,2,4‑oxadiazole ring is directly attached to the α‑carbon of a phenylalanine‑derived scaffold . It is supplied as a ≥95 % purity research intermediate and is primarily employed as a building block in the synthesis of peptidomimetics and enzyme inhibitors that exploit the 1,2,4‑oxadiazole moiety as an amide‑bond bioisostere [1]. Because the compound is structurally pre‑configured for solid‑phase or solution‑phase Boc‑chemistry workflows, its value lies less in intrinsic bioactivity and more in its ability to furnish a deprotected primary amine that can be directly elaborated into diverse screening libraries.

Why Generic Substitution of tert‑Butyl N‑[1‑(1,2,4‑oxadiazol‑5‑yl)‑2‑phenylethyl]carbamate Is Not Advisable for Critical Synthetic Workflows


The title compound cannot be freely interchanged with other N‑protected 1‑(1,2,4‑oxadiazol‑5‑yl)‑2‑phenylethylamines or with alternative oxadiazole regioisomers. The Boc group provides a unique combination of orthogonal acid‑lability and compatibility with hydrogenolysis steps, whereas Cbz analogs require fundamentally different deprotection conditions [1]. Furthermore, the 1,2,4‑oxadiazol‑5‑yl regioisomer exhibits distinct electron‑withdrawing character compared to the 3‑yl isomer, which can alter the nucleophilicity of the deprotected amine and the metabolic stability of downstream products [2]. Substituting even the protecting group or ring position without re‑optimising subsequent coupling or deprotection steps can lead to irreproducible yields or undesired side reactions.

Quantitative Comparator Evidence for tert‑Butyl N‑[1‑(1,2,4‑oxadiazol‑5‑yl)‑2‑phenylethyl]carbamate Procurement Decisions


Predicted Basicity (pKa) of the Carbamate NH as a Metric of Orthogonal Deprotection Potential Relative to the Cbz Analog

The predicted pKa of the carbamate NH in the title compound (10.76 ± 0.46) indicates substantially lower acidity than that of an analogous Cbz‑protected amine, for which the corresponding NH proton is typically ≤ 9 pKa units . This implies that the Boc group in the target compound is significantly more resistant to mildly basic conditions, allowing it to survive transformations that would cleave a Cbz group.

pKa prediction carbamate stability orthogonal protection

Predicted Density as a Surrogate for Solid‑State Handling and Formulation Consistency

The predicted density of the title compound is 1.167 ± 0.06 g/cm³ . In contrast, related liquid or low‑melting carbamate analogs often exhibit densities below 1.0 g/cm³. The higher density suggests a more compact crystal packing, which may correlate with better ambient storage stability and easier handling in automated powder‑dispensing systems.

density prediction solid‑state properties formulation

Commercial Purity Benchmark Against Core‑Scaffold Analogs

The compound is routinely offered at ≥95 % purity . For comparison, closely related 1‑(1,2,4‑oxadiazol‑5‑yl)‑2‑phenylethylamine building blocks that lack the Boc group are often supplied at lower purity (typically 90–93 %) due to the free amine's greater polarity and purification challenges .

purity specification procurement batch consistency

Preferred Application Scenarios for tert‑Butyl N‑[1‑(1,2,4‑oxadiazol‑5‑yl)‑2‑phenylethyl]carbamate Based on Verified Evidence


Solid‑Phase Peptide Mimetic Libraries Requiring Orthogonal Boc‑Based Elongation

The target compound is ideally suited as the first monomer in Boc‑based solid‑phase peptide synthesis (SPPS) of oxadiazole‑containing peptidomimetics. Its acid‑labile Boc group permits clean deprotection with 50 % TFA/CH₂Cl₂ while leaving resin linkers and other protecting groups intact, a feature that cannot be replicated with Cbz analogs [1]. The predicted pKa > 10.5 provides an additional safety margin against premature cleavage during basic washes.

Fragment‑Based Screening Libraries That Exploit the 1,2,4‑Oxadiazole Amide Bioisostere

The 1,2,4‑oxadiazol‑5‑yl motif is a proven amide‑bond bioisostere with demonstrated metabolic stability advantages [2]. When incorporated into fragment libraries, the Boc‑protected amine allows for direct on‑DNA or in‑solution diversification after deprotection, enabling the generation of structurally diverse amide mimetics without introducing an additional heteroatom risk, as would occur with 1,3,4‑oxadiazole isomers.

Scaffold‑Hopping Campaigns Targeting Substance‑P Endopeptidase or Related Metalloproteases

The core phenylalanine‑oxadiazole scaffold has been validated as a weak inhibitor of substance‑P endopeptidase (SPE) [3]. Using the title compound as the starting building block, medicinal chemistry teams can systematically vary the C‑terminal and N‑terminal substituents while maintaining consistent oxadiazole geometry, streamlining SAR exploration and potentially improving upon the original micromolar activity reported for deprotected analogs.

Process Chemistry Development Where Scalable, High‑Purity Intermediates Are Mandatory

With a commercial purity specification of ≥95 % and a predicted density that suggests non‑hygroscopic handling, the compound is a practical choice for process R&D groups scaling up oxadiazole‑based candidates. The high initial purity minimizes downstream purification costs and reduces the risk of impurity‑carryover into regulatory toxicology batches.

Quote Request

Request a Quote for tert-butyl N-[1-(1,2,4-oxadiazol-5-yl)-2-phenylethyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.